N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3

Isotopic Purity LC-MS/MS Internal Standard

In LC-MS/MS biomonitoring of xylene exposure, using an unlabeled analog as an internal standard fails to correct for matrix effects, compromising quantitative accuracy. N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 is the exact deuterated match for the urinary mercapturic acid biomarker DPMA. - **Co-elution & +3 Da Mass Shift:** Ensures independent MS detection and precise ion suppression correction per FDA/EMA guidelines. - **Certified Isotopic Purity:** Each lot is supplied with a Certificate of Analysis, confirming suitability for critical quantitative assays. - **Supply Chain Reliability:** Available from stock with defined storage (-20°C) and ambient shipping conditions, ensuring immediate method deployment.

Molecular Formula C13H17NO3S
Molecular Weight 270.361
CAS No. 1331892-61-5
Cat. No. B565292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3
CAS1331892-61-5
SynonymsN-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine-d3;  3,4-DPMA-d3; 
Molecular FormulaC13H17NO3S
Molecular Weight270.361
Structural Identifiers
SMILESCC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C
InChIInChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1/i3D3
InChIKeyZLJANJUVOQDAHZ-OGWVHELISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 (CAS 1331892-61-5): Certified Deuterated Mercapturic Acid for Xylene Exposure Biomonitoring


N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 (CAS 1331892-61-5) is a deuterium-labeled internal standard specifically designed for the accurate LC-MS/MS quantification of its unlabeled analog, N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine (DPMA or 3,4-DPMA) [1]. DPMA is a key urinary mercapturic acid biomarker for assessing occupational and environmental exposure to xylenes, as demonstrated in human biomonitoring studies where it was detected in the urine of exposed workers [2]. The incorporation of three stable deuterium atoms (d3) provides a nominal mass shift of +3 Da, enabling precise isotope dilution mass spectrometry without altering the compound's physicochemical behavior during sample preparation or chromatographic separation [1]. This product is supplied with a manufacturer's Certificate of Analysis (CoA) to verify isotopic purity and suitability for critical quantitative assays [3].

Why N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 Cannot Be Substituted by Unlabeled or Analogous Standards in Regulated Bioanalysis


Substituting the deuterated internal standard N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 with its unlabeled analog (CAS 581076-72-4) or structurally similar mercapturic acids introduces uncontrolled analytical variability that invalidates quantitative accuracy. The unlabeled form is indistinguishable from the endogenous analyte and cannot correct for matrix effects or sample preparation losses [1]. Deuterated internal standards are the gold standard in bioanalytical LC-MS/MS because their near-identical chemical properties ensure co-elution with the target analyte, yet their distinct mass allows the mass spectrometer to independently monitor and correct for ionization suppression or enhancement [2]. In contrast, using a structurally related but non-isotopic analog risks differential extraction efficiency and chromatographic separation, leading to inaccurate normalization and compromised method validation under regulatory guidelines such as those from the FDA or EMA [2]. Furthermore, general deuterated mercapturic acid standards not specifically matched to DPMA (e.g., S-phenylmercapturic acid-d5) will not co-elute with the target analyte, failing to provide the requisite compensation for matrix effects unique to DPMA's retention time window .

Quantitative Differentiation of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3: Performance Data vs. Unlabeled and Alternative Standards


Isotopic Purity and Freedom from Unlabeled Interference

This product is certified to have minimal (<1%) contamination from the unlabeled N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine (DPMA), ensuring accurate quantification at low analyte concentrations. In contrast, generic or non-certified deuterated standards may contain higher levels of unlabeled material, causing a positive bias in the calibration curve and artificially elevating the lower limit of quantification (LLOQ). This specification is documented in the lot-specific Certificate of Analysis (CoA) provided by suppliers like Santa Cruz Biotechnology [1].

Isotopic Purity LC-MS/MS Internal Standard Method Validation

Nominal Mass Shift of +3 Da for Unambiguous MS/MS Detection

The incorporation of three deuterium atoms (d3) on the acetyl moiety provides a nominal mass increase of +3 Da (from m/z 267.34 to 270.36) relative to the unlabeled DPMA [1]. This mass shift is sufficient to ensure baseline separation of the isotopic clusters in a triple quadrupole mass spectrometer, preventing spectral overlap that could occur with a smaller mass difference (e.g., +1 Da or +2 Da from mono- or di-deuterated forms). The +3 Da shift meets the established recommendation for a minimum three-mass-unit difference between analyte and internal standard to avoid isotopic interference .

Mass Spectrometry Isotope Dilution SRM/MRM Selectivity

Chromatographic Co-Elution for Optimal Matrix Effect Correction

Deuterium labeling does not significantly alter the lipophilicity or retention time of the compound on reversed-phase LC columns. Therefore, N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 is expected to co-elute exactly with the unlabeled DPMA analyte under standard chromatographic conditions. This co-elution is essential because it ensures that both compounds experience the identical matrix-induced ionization suppression or enhancement at the electrospray ionization (ESI) source. In contrast, a non-isotopic structural analog (e.g., S-phenylmercapturic acid) will have a different retention time and thus be subject to a different degree of matrix effect, leading to inaccurate normalization and compromised method accuracy and precision [1].

LC-MS/MS Matrix Effect Co-elution Ion Suppression Accuracy

Enabling Sub-µg/L Quantitation Limits in Urinary Biomonitoring

The use of analyte-matched deuterated internal standards is a critical factor in achieving the low limits of quantitation (LOQs) necessary for human biomonitoring. In a validated LC-MS/MS method for a panel of 17 urinary mercapturic acids, the use of deuterated internal standards enabled LOQs ranging from 0.01 to 1.04 µg/L, with accuracy between 69.5% and 112.2% of theoretical value [1]. A separate study profiling urinary mercapturic acids reported LOQs from 0.01 to 3.2 µg/L and precision (RSD) from 0.6% to 20.9% when using deuterated internal standards [2]. For N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 specifically, its deployment as an internal standard for DPMA is intended to achieve comparable sub-µg/L quantitation limits in urine, a performance level unattainable with unlabeled or non-co-eluting standards.

Biomonitoring Limit of Quantitation Urine Exposure Assessment Mercapturic Acid

Optimal Applications for N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3: From Occupational Biomonitoring to Environmental Exposure Assessment


Quantitative Human Biomonitoring of Occupational Xylene Exposure

Industrial hygienists and occupational toxicologists use this compound as a certified internal standard in LC-MS/MS assays to precisely quantify urinary DPMA in end-of-shift samples from workers in painting, printing, or petrochemical industries. This application is directly supported by studies demonstrating the detection of DPMA in the urine of occupationally exposed individuals and the established use of deuterated internal standards for robust quantitation of mercapturic acids [REFS-1, REFS-2].

Environmental Epidemiology and Population Exposure Studies

Researchers in environmental health deploy this deuterated standard in isotope dilution methods to achieve the low ng/mL sensitivity required to measure background DPMA levels in the general population. The high isotopic purity and +3 Da mass shift ensure accurate data even at trace concentrations, enabling reliable assessment of environmental xylene exposure and its association with health outcomes [2].

Toxicokinetic and Metabolism Studies of Xylene Isomers

Pharmacokineticists and toxicologists investigating the metabolic fate of xylene isomers use this standard to accurately measure the minor mercapturic acid pathway (DPMA formation), which accounts for approximately 0.0003% of the total xylene dose [1]. The precise quantitation afforded by the deuterated internal standard is essential for verifying the formation of this potentially mutagenic aromatic epoxide-derived metabolite and for constructing complete metabolic mass balance models [1].

Method Development and Validation for CLIA/CAP-Accredited Laboratories

Laboratory directors and method developers in clinical reference labs utilize this product to meet the stringent method validation requirements for accuracy, precision, and matrix effect assessment as outlined in ICH M10 and FDA bioanalytical method validation guidance. The compound's co-elution with DPMA and +3 Da mass shift are documented to satisfy the criteria for a suitable stable isotope-labeled internal standard, a prerequisite for generating defensible data in regulatory and clinical trial contexts [REFS-3, REFS-4].

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